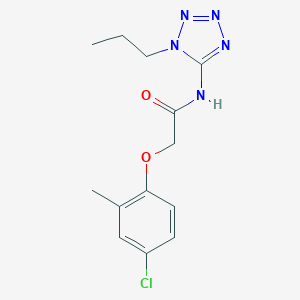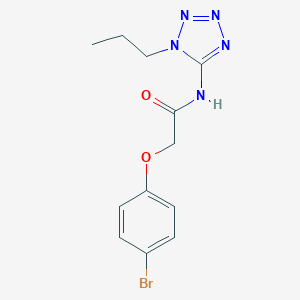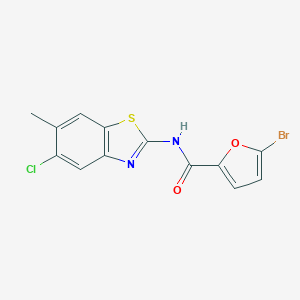![molecular formula C20H23N3O2S B283755 N-(2-methylbenzoyl)-N'-[4-(4-morpholinylmethyl)phenyl]thiourea](/img/structure/B283755.png)
N-(2-methylbenzoyl)-N'-[4-(4-morpholinylmethyl)phenyl]thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methylbenzoyl)-N'-[4-(4-morpholinylmethyl)phenyl]thiourea, also known as Moroxydine, is a chemical compound that has been widely used in scientific research for its unique properties. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
作用機序
The mechanism of action of N-(2-methylbenzoyl)-N'-[4-(4-morpholinylmethyl)phenyl]thiourea is not fully understood. However, it is believed to work by inhibiting the replication of influenza viruses. This is achieved by binding to the viral hemagglutinin protein, which prevents the virus from entering host cells and replicating.
Biochemical and Physiological Effects:
N-(2-methylbenzoyl)-N'-[4-(4-morpholinylmethyl)phenyl]thiourea has been shown to have antiviral properties, particularly against influenza viruses. It has also been shown to have low toxicity and is well-tolerated in animal studies. However, further studies are needed to fully understand the biochemical and physiological effects of N-(2-methylbenzoyl)-N'-[4-(4-morpholinylmethyl)phenyl]thiourea.
実験室実験の利点と制限
N-(2-methylbenzoyl)-N'-[4-(4-morpholinylmethyl)phenyl]thiourea has several advantages for lab experiments. It is a stable compound that is easy to synthesize and purify. It also has low toxicity and is well-tolerated in animal studies. However, N-(2-methylbenzoyl)-N'-[4-(4-morpholinylmethyl)phenyl]thiourea also has some limitations. It has limited solubility in water, which can make it difficult to work with in aqueous solutions. It also has limited availability, which can make it difficult to obtain for some research projects.
将来の方向性
There are several future directions for the study of N-(2-methylbenzoyl)-N'-[4-(4-morpholinylmethyl)phenyl]thiourea. One potential direction is the development of new synthesis methods to improve the yield and purity of the compound. Another potential direction is the study of the antiviral properties of N-(2-methylbenzoyl)-N'-[4-(4-morpholinylmethyl)phenyl]thiourea against other viruses, such as coronaviruses. Additionally, N-(2-methylbenzoyl)-N'-[4-(4-morpholinylmethyl)phenyl]thiourea could be studied for its potential use as a pesticide or corrosion inhibitor in various industries. Overall, the study of N-(2-methylbenzoyl)-N'-[4-(4-morpholinylmethyl)phenyl]thiourea has the potential to lead to new discoveries and applications in various fields.
合成法
N-(2-methylbenzoyl)-N'-[4-(4-morpholinylmethyl)phenyl]thiourea can be synthesized using various methods, including the reaction of 4-(4-morpholinylmethyl)phenylamine with 2-methylbenzoyl isothiocyanate. This reaction results in the formation of N-(2-methylbenzoyl)-N'-[4-(4-morpholinylmethyl)phenyl]thiourea as a white solid. The purity of the compound can be improved using various purification techniques, including recrystallization and column chromatography.
科学的研究の応用
N-(2-methylbenzoyl)-N'-[4-(4-morpholinylmethyl)phenyl]thiourea has been widely used in scientific research for its unique properties. It has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, N-(2-methylbenzoyl)-N'-[4-(4-morpholinylmethyl)phenyl]thiourea has been studied for its antiviral properties and its potential use in the treatment of influenza. In agriculture, N-(2-methylbenzoyl)-N'-[4-(4-morpholinylmethyl)phenyl]thiourea has been studied for its potential use as a pesticide. In materials science, N-(2-methylbenzoyl)-N'-[4-(4-morpholinylmethyl)phenyl]thiourea has been studied for its potential use as a corrosion inhibitor.
特性
分子式 |
C20H23N3O2S |
|---|---|
分子量 |
369.5 g/mol |
IUPAC名 |
2-methyl-N-[[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C20H23N3O2S/c1-15-4-2-3-5-18(15)19(24)22-20(26)21-17-8-6-16(7-9-17)14-23-10-12-25-13-11-23/h2-9H,10-14H2,1H3,(H2,21,22,24,26) |
InChIキー |
XITVXUWKOJMYNO-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC(=S)NC2=CC=C(C=C2)CN3CCOCC3 |
正規SMILES |
CC1=CC=CC=C1C(=O)NC(=S)NC2=CC=C(C=C2)CN3CCOCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{[2-(4-butylphenyl)-6-methyl-2H-benzotriazol-5-yl]carbamothioyl}-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B283673.png)
![5-bromo-N-{[2-(4-butylphenyl)-6-methyl-2H-benzotriazol-5-yl]carbamothioyl}-2-methoxybenzamide](/img/structure/B283675.png)




![2-({4-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)ethanol](/img/structure/B283687.png)
![2-({4-[(2,4-Dichlorobenzyl)oxy]benzyl}amino)ethanol](/img/structure/B283688.png)
![2-{[3-Bromo-5-methoxy-4-(2-thienylmethoxy)benzyl]amino}ethanol](/img/structure/B283690.png)
![2-({3-Chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}amino)ethanol](/img/structure/B283691.png)
![2-[4-(2,4-Dichlorobenzyloxy)-3-chloro-5-methoxybenzylamino]ethanol](/img/structure/B283692.png)
![2-({3-Chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzyl}amino)ethanol](/img/structure/B283693.png)
![2-({3-Chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzyl}amino)ethanol](/img/structure/B283694.png)
![2-({3-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzyl}amino)ethanol](/img/structure/B283696.png)